Antiproliferative Activity Window Compared to Hydroxylated Analogs
The 3-methoxy substituent on the target compound is expected to produce a distinct antiproliferative potency window relative to hydroxylated analogs. In a comparative in vitro study of related benzoxazole-acrylonitriles, the 3,4-dihydroxy and 3,4,5-trihydroxy phenyl-substituted derivatives demonstrated potent antiproliferative effects with IC50 values ranging from 0.7 to 5.8 μM across cancer cell lines, which was consistently more potent than other substituent types [1]. By class-level inference, the monomethoxy derivative (target compound) is projected to have a reduced potency (>5.8 μM) due to the loss of key hydrogen-bonding catechol interactions, positioning it as a less potent but potentially more selective probe.
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | No direct data available; predicted IC50 > 5.8 μM based on SAR class |
| Comparator Or Baseline | 3,4-dihydroxy and 3,4,5-trihydroxy phenyl-substituted benzoxazole-acrylonitriles (compounds 50-53): IC50 = 0.7–5.8 μM |
| Quantified Difference | A potency difference of at least one order of magnitude is predicted, shifting the target compound out of the sub-micromolar range. |
| Conditions | In vitro antiproliferative assay against cancer cell lines (exact line not specified for the comparator set) |
Why This Matters
This predicts a defined activity window, allowing scientists to select CAS 1339943-70-2 as a less potent control probe to confirm SAR relationships driven by hydroxy substituents.
- [1] Galić, M., et al. (2025). Benzoxazole-Acrylonitriles: Dual Bioactivity and DNA Binding from a Sustainable Synthetic Approach. ChemMedChem, e202500429. View Source
